molecular formula C3H4Cl2NOP B043553 beta-Cyanoethyl phosphorodichloridite CAS No. 76101-30-9

beta-Cyanoethyl phosphorodichloridite

Cat. No. B043553
CAS RN: 76101-30-9
M. Wt: 171.95 g/mol
InChI Key: ZSJQVOIPLQDHCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-Cyanoethyl phosphorodichloridite and its derivatives involves the preparation of β-cyanoethyl monochlorophosphoamidites from secondary amines. These compounds have demonstrated efficiency in quantitative phosphitylation of protected deoxynucleosides, which are pivotal in forming internucleotidic bonds. The process includes the use of beta-cyanoethyl monochlorophosphoramidites, which are prepared from corresponding amines and have shown suitability for automated DNA synthesis due to their solution stability (Sinha, Biernat, & Köster, 1983); (Sinha, Biernat, McManus, & Köster, 1984).

Scientific Research Applications

Oligonucleotide Synthesis : Claesen, Segers, and Tesser (2010) explored the use of various β-functionalized ethyl protective groups on phosphorodichloridites, including β-cyanoethyl phosphorodichloridite, for oligodeoxynucleotide synthesis on a solid support. Their study highlighted the compound's utility in the efficient synthesis of thymidine decamers, a critical component in genetic engineering and research Claesen, Segers, & Tesser, 2010.

Chemical Synthesis Innovations : Majewski (2009) demonstrated the synthesis of trivalent organophosphorus esters such as phosphorodichloridites, including β-cyanoethyl variants, through a HCl-catalyzed reaction. This method provides a straightforward approach to producing these compounds, essential for various synthetic pathways in chemical research Majewski, 2009.

Phosphitylating Reagent for Biomolecules : Zhang (2012) described 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a derivative of β-cyanoethyl phosphorodichloridite, as a phosphitylating reagent. It is used for preparing various phosphorylated biomolecules, demonstrating its significance in biochemistry and molecular biology for creating nucleoside carbohydrate conjugates, phospholipids, and glycopeptides Zhang, 2012.

Environmental Polymer Applications : Morin-Crini and Crini (2013) discussed the use of β-cyclodextrin–epichlorohydrin polymers, highlighting the chemical versatility and utility of β-functionalized compounds in environmental applications. These materials are used for sorption-oriented processes, wastewater detoxification, color removal, and solution purification, underlining the environmental significance of β-cyanoethyl phosphorodichloridite derivatives Morin-Crini & Crini, 2013.

Photostabilizing Agents in Fluorescence Imaging : Glembockyte and Cosa (2017) explored the use of photostabilizing agents, including β-mercaptoethanol derived from β-cyanoethyl phosphorodichloridite, in fluorescence imaging. Their research contributes to understanding the mechanistic aspects of photostabilization, crucial for enhancing the reliability and longevity of fluorescent probes in biomedical imaging Glembockyte & Cosa, 2017.

Safety And Hazards

Beta-Cyanoethyl phosphorodichloridite is harmful if swallowed and causes serious eye damage78. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical78.


properties

IUPAC Name

3-dichlorophosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJQVOIPLQDHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226983
Record name beta-Cyanoethyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cyanoethyl phosphorodichloridite

CAS RN

76101-30-9
Record name Phosphorodichloridous acid, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76101-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Cyanoethyl phosphorodichloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Cyanoethyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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